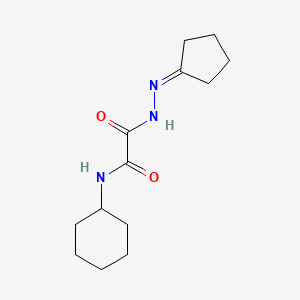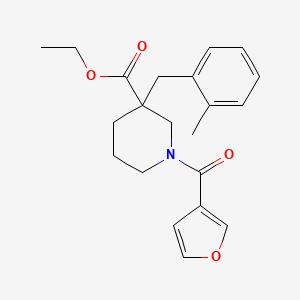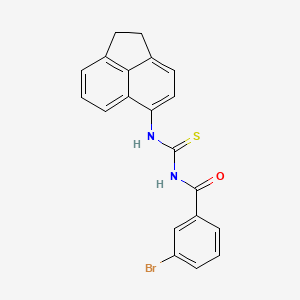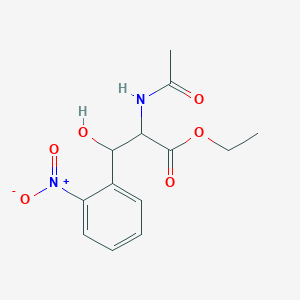
N-cyclohexyl-N'-(cyclopentylideneamino)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N’-(cyclopentylideneamino)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are diamides derived from oxalic acid. This compound is characterized by the presence of cyclohexyl and cyclopentylideneamino groups attached to the oxamide core. It is a white crystalline solid that is slightly soluble in water and more soluble in organic solvents like ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(cyclopentylideneamino)oxamide typically involves the reaction of cyclohexylamine with cyclopentanone to form an intermediate, which is then reacted with oxalic acid or its derivatives to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Organic solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N’-(cyclopentylideneamino)oxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-N’-(cyclopentylideneamino)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide groups to amines.
Substitution: The cyclohexyl and cyclopentylideneamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce cyclohexylamine and cyclopentylamine.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N’-(cyclopentylideneamino)oxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N’-(cyclopentylideneamino)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexyl-N’-phenyl-p-phenylenediamine: Similar in structure but with a phenyl group instead of a cyclopentylideneamino group.
N-methyl-N-cyclohexylamine: Contains a methyl group instead of the oxamide core.
Uniqueness
N-cyclohexyl-N’-(cyclopentylideneamino)oxamide is unique due to its combination of cyclohexyl and cyclopentylideneamino groups attached to the oxamide core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N'-(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c17-12(14-10-6-2-1-3-7-10)13(18)16-15-11-8-4-5-9-11/h10H,1-9H2,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFBNNIABSXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NN=C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate](/img/structure/B5095669.png)
![N-methyl-2-(3-{3-[6-(1-piperidinyl)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)acetamide](/img/structure/B5095674.png)
![1-(3-{4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5095675.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(cyclopentylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5095680.png)
![5-(3,4-Dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B5095696.png)

![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5095701.png)

![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-(tetrazol-1-yl)propanamide](/img/structure/B5095723.png)
![N-(3,4-dimethylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5095728.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyridinamine](/img/structure/B5095736.png)
![4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5095737.png)


